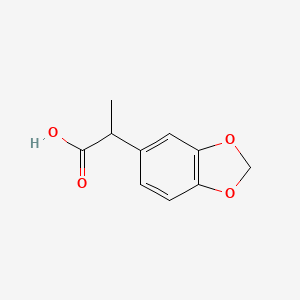

2-(2H-1,3-benzodioxol-5-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6(10(11)12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNWUTPFVAAMOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25476-44-2 | |

| Record name | 2-(1,3-dioxaindan-5-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of the Benzodioxole Moiety in Natural Products and Synthetic Compounds for Research

The 1,3-benzodioxole (B145889) scaffold, characterized by a benzene (B151609) ring fused to a five-membered dioxole ring, is a recurring feature in a multitude of naturally occurring and synthetically derived compounds. chemicalbook.com This heterocyclic system is a key component in many natural products, such as safrole, a primary constituent of sassafras oil. wikipedia.org The benzodioxole moiety is known to be a part of compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. researchgate.netresearchgate.net

In the realm of medicinal chemistry, the benzodioxole ring is a valuable building block. Its structure imparts a degree of rigidity and specific electronic properties to molecules. chemicalbook.com Researchers have explored benzodioxole derivatives for their potential therapeutic applications, including the development of novel antitumor agents and auxin receptor agonists for promoting root growth. nih.govfrontiersin.org The versatility of this moiety allows for the synthesis of a diverse array of derivatives, expanding its utility in various chemical and pharmaceutical applications. chemicalbook.com

Significance of Substituted Propanoic Acid Structures in Chemical and Biological Investigations

Substituted propanoic acids are a cornerstone of organic chemistry and pharmacology. The propanoic acid framework (CH₃CH₂COOH) is a simple carboxylic acid that serves as a parent structure for a vast number of derivatives. wikipedia.orgnist.gov This class of compounds is perhaps most famously represented by the arylpropionic acid derivatives, which include common non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen. humanjournals.comresearchgate.net These drugs typically function by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) biosynthesis. humanjournals.com

The therapeutic potential of propanoic acid derivatives extends beyond anti-inflammatory action, with studies revealing antibacterial, anticonvulsant, and anticancer properties. humanjournals.comresearchgate.net The carboxylic acid group is a key feature, often involved in the interactions with biological targets. drugbank.com However, it can also contribute to side effects such as gastrointestinal irritation. humanjournals.com Consequently, much research has been dedicated to synthesizing derivatives of propanoic acid to enhance therapeutic activity while minimizing adverse effects. humanjournals.comresearchgate.net For instance, research has shown that propionic acid can downregulate inflammatory markers in human subcutaneous adipose tissue, suggesting new avenues for drug development. nih.gov

Rationale for Dedicated Academic Research on 2 2h 1,3 Benzodioxol 5 Yl Propanoic Acid

Strategies for the Construction of the Propanoic Acid Side Chain

The introduction of the 2-propanoic acid side chain onto the 1,3-benzodioxole (B145889) ring is a critical aspect of the synthesis. Various methodologies have been developed, starting from precursor aromatic systems or employing carbonyl-based chain elongation, with further advancements in stereoselective approaches to control the chirality at the α-carbon.

Carboxylic Acid Formation from Precursor Aromatic Systems

One common strategy involves the modification of a pre-existing side chain on the benzodioxole ring. A notable precursor is 3,4-methylenedioxyphenylacetic acid. The Arndt-Eistert homologation provides a classic method for the one-carbon extension of a carboxylic acid. masterorganicchemistry.combeilstein-journals.orgchemicalbook.comwikipedia.orgguidechem.com In this sequence, the starting carboxylic acid is first converted to its acyl chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone, typically catalyzed by silver(I) salts, generates a ketene (B1206846) intermediate. wikipedia.org Trapping of this ketene with water yields the homologous carboxylic acid, in this case, this compound.

Another approach begins with arylacetonitriles, such as 1,3-benzodioxol-5-ylacetonitrile. Mono-α-methylation of this nitrile followed by hydrolysis of the resulting 2-(1,3-benzodioxol-5-yl)propionitrile affords the desired carboxylic acid. orgsyn.org The hydrolysis can be carried out under acidic or basic conditions. orgsyn.org

| Starting Material | Reagents | Key Intermediate | Product |

| 3,4-Methylenedioxyphenylacetic acid | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O | Ketene | This compound |

| 1,3-Benzodioxol-5-ylacetonitrile | 1. Base, CH₃I 2. H₃O⁺ or OH⁻ | 2-(1,3-Benzodioxol-5-yl)propionitrile | This compound |

Carbonyl-Based Chain Elongation Approaches

A versatile and widely used strategy commences with a carbonyl compound on the benzodioxole ring, most commonly piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) or 3',4'-(methylenedioxy)propiophenone.

The Darzens condensation offers a route from piperonal to an intermediate that can be converted to the target acid. alaska.eduresearchgate.netnih.gov In this reaction, piperonal is condensed with an α-haloester, such as ethyl α-bromopropionate, in the presence of a base like sodium ethoxide. This forms an α,β-epoxy ester (a glycidic ester). alaska.eduresearchgate.net Subsequent hydrolysis of the ester and decarboxylation of the resulting glycidic acid leads to the formation of 1-(1,3-benzodioxol-5-yl)ethanone. This ketone can then be further elaborated to the desired propanoic acid.

A more direct route to a key ketone intermediate is the Friedel-Crafts acylation of 1,3-benzodioxole with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.commdma.ch This reaction yields 3',4'-(methylenedioxy)propiophenone (MDP1P). wikipedia.org

Once the aryl ketone, such as 3',4'-(methylenedioxy)propiophenone, is obtained, several methods exist for its conversion to the corresponding 2-arylpropanoic acid. One such method is the Willgerodt-Kindler reaction, which involves heating the ketone with sulfur and a secondary amine (like morpholine) to form a thioamide, followed by hydrolysis to the carboxylic acid. Another approach is the oxidative rearrangement of the 1-arylalkanone to an α-arylalkanoic ester, which can then be hydrolyzed. researchgate.net

| Starting Material | Key Reaction | Intermediate |

| Piperonal | Darzens Condensation | α,β-Epoxy ester |

| 1,3-Benzodioxole | Friedel-Crafts Acylation | 3',4'-(Methylenedioxy)propiophenone |

| 3',4'-(Methylenedioxy)propiophenone | Willgerodt-Kindler Reaction | Thioamide |

Stereoselective Synthesis of Chiral Centers at the α-Carbon

The α-carbon of this compound is a stereocenter, and methods for the stereoselective synthesis of this and related 2-arylpropanoic acids are of considerable interest. Asymmetric synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. york.ac.ukyale.edumdpi.com

One approach involves the stereoselective reduction of an α-keto ester derived from the corresponding aryl ketone. For example, 3',4'-(methylenedioxy)propiophenone can be converted to its α-keto ester. The subsequent reduction of the ketone functionality can be achieved with high stereoselectivity using chiral reducing agents or biocatalysts like ketoreductases. alaska.eduresearchgate.netnih.govresearchgate.net These enzymes can selectively produce one enantiomer of the corresponding α-hydroxy ester, which can then be further processed to the final chiral acid.

The use of chiral auxiliaries is another powerful strategy. york.ac.uk For instance, a chiral auxiliary can be attached to a derivative of the benzodioxole moiety to direct the stereoselective introduction of the methyl group at the α-position. Subsequent removal of the auxiliary yields the enantiomerically enriched propanoic acid.

| Method | Key Feature | Outcome |

| Biocatalytic Reduction | Use of ketoreductases (KREDs) on α-keto esters | High enantiomeric and diastereomeric excess of α-hydroxy esters |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide reaction | Enantiomerically enriched product |

Introduction and Functionalization of the 1,3-Benzodioxole Ring System

The 1,3-benzodioxole ring is a common motif in natural products and pharmaceuticals and can be synthesized through several methods. Once formed, the aromatic ring can be further functionalized to introduce the necessary side chains for the synthesis of the target molecule.

Condensation Reactions for Dioxole Ring Formation

The most common and direct synthesis of the 1,3-benzodioxole ring system is the Williamson ether synthesis, involving the reaction of catechol with a dihalomethane, such as dichloromethane (B109758) or dibromomethane. chemicalbook.comguidechem.comorgsyn.orgnih.govwikipedia.orgyoutube.com This condensation reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, and often in a polar aprotic solvent like DMSO or DMF. guidechem.comyoutube.comutahtech.edu Phase-transfer catalysts can also be employed to facilitate the reaction. guidechem.com

| Reactants | Base | Solvent/Catalyst | Product |

| Catechol, Dichloromethane | NaOH | DMSO | 1,3-Benzodioxole |

| Catechol, Dibromomethane | K₂CO₃ | DMF | 1,3-Benzodioxole |

Aromatic Substitution Reactions on the Benzodioxole Core

The 1,3-benzodioxole ring is activated towards electrophilic aromatic substitution, with substitution occurring preferentially at the 5-position (para to the ether linkages). mdma.ch Friedel-Crafts acylation is a particularly useful reaction for introducing the precursor to the propanoic acid side chain. masterorganicchemistry.commdma.chnih.govchempedia.infowikipedia.org As mentioned previously, reacting 1,3-benzodioxole with propionyl chloride or propionic anhydride in the presence of a Lewis acid (e.g., AlCl₃, although milder catalysts are often preferred to avoid cleavage of the dioxole ring) or a Brønsted acid affords 3',4'-(methylenedioxy)propiophenone. mdma.chnih.gov This ketone is a key intermediate that can be converted to this compound as described in section 2.1.2.

Green Chemistry Approaches in the Synthesis of Benzodioxole-Propanoic Acid Derivatives

The growing emphasis on sustainable chemical manufacturing has spurred the development of green chemistry approaches for the synthesis of various organic compounds, including derivatives of this compound. These methodologies aim to reduce or eliminate the use and generation of hazardous substances, focusing on aspects such as energy efficiency, use of renewable feedstocks, and the application of environmentally benign catalysts.

One notable green chemistry technique is the use of microwave irradiation to accelerate organic reactions. tandfonline.comtandfonline.comepa.govresearchgate.net In the synthesis of 1,3-benzodioxole derivatives, microwave-assisted methods have been shown to significantly reduce reaction times and increase product yields compared to conventional heating. tandfonline.comtandfonline.comepa.govresearchgate.net For instance, the reaction of catechol with benzoic acid derivatives in the presence of polyphosphoric acid as a catalyst can be completed in seconds to minutes under microwave irradiation, whereas conventional methods may require several hours. tandfonline.com This approach is considered a green chemistry method as it minimizes energy consumption and often reduces the need for toxic solvents. tandfonline.comresearchgate.net

The use of ultrasonic irradiation is another energy-efficient method that has been applied in the synthesis of benzodioxole-related structures. For example, a Claisen-Schmidt reaction to produce a chalcone (B49325) derivative incorporating a benzodioxole moiety was successfully carried out using potassium hydroxide in ethanol (B145695) under ultrasonic irradiation. researchgate.netmdpi.com This technique can enhance reaction rates and yields, providing a greener alternative to traditional methods.

A key principle of green chemistry is the use of recyclable heterogeneous catalysts to replace hazardous and waste-generating homogeneous catalysts. In the acylation of 1,3-benzodioxole, a precursor for related compounds, recyclable heterogeneous catalysts such as Zn-Aquivion or AquivionSO3H® have been successfully employed. mdpi.com This continuous flow process allows for the efficient production of acylated benzodioxole with high conversion and selectivity, and the catalyst can be easily recovered and reused, minimizing waste. mdpi.com

Biocatalysis , the use of enzymes to catalyze chemical reactions, represents a powerful green chemistry tool. While specific biocatalytic routes for this compound are not extensively documented, the broader field of biocatalysis in pharmaceutical synthesis suggests potential applications. mdpi.com Enzymes operate under mild conditions of temperature and pH, are highly selective, and can reduce the need for protecting groups and hazardous reagents. The synthesis of amine-containing pharmaceuticals, for example, has greatly benefited from the use of transaminases and other enzymes. mdpi.com The application of similar enzymatic processes could offer a sustainable pathway to chiral derivatives of benzodioxole-propanoic acid.

Furthermore, the principles of green chemistry encourage the use of renewable starting materials . Safrole, a natural product found in sassafras oil, is a key precursor for many 1,3-benzodioxole derivatives. researchgate.netwikipedia.org Utilizing naturally occurring compounds like safrole as a starting material aligns with the green chemistry goal of using renewable feedstocks.

The following table summarizes various green chemistry approaches that have been applied to the synthesis of benzodioxole derivatives and related compounds, highlighting the potential for their application in the synthesis of this compound.

| Green Chemistry Approach | Example Application in Benzodioxole Synthesis | Key Advantages |

| Microwave Irradiation | Synthesis of 2-phenyl-substituted 1,3-benzodioxoles from catechol and benzoic acid derivatives. tandfonline.comtandfonline.comepa.govresearchgate.net | Reduced reaction time, increased yield, energy efficiency. tandfonline.comresearchgate.net |

| Ultrasonic Irradiation | Claisen-Schmidt reaction for the synthesis of an amide chalcone from piperonal. researchgate.netmdpi.com | Enhanced reaction rates, improved yields. |

| Recyclable Heterogeneous Catalysts | Acylation of 1,3-benzodioxole using Zn-Aquivion or AquivionSO3H®. mdpi.com | Catalyst recyclability, reduced waste, suitable for continuous flow processes. mdpi.com |

| Biocatalysis | General application in the synthesis of chiral amines and other pharmaceuticals. mdpi.com | High selectivity, mild reaction conditions, reduced use of hazardous reagents. mdpi.com |

| Renewable Starting Materials | Use of safrole from sassafras oil as a precursor. researchgate.netwikipedia.org | Utilization of renewable feedstocks. |

While direct and dedicated green synthetic routes for this compound are still an emerging area of research, the successful application of these green chemistry principles to closely related benzodioxole derivatives provides a strong foundation for the development of more sustainable synthetic methodologies for this important compound.

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that readily undergoes several fundamental organic reactions, including esterification, amidation, and reduction. These transformations are crucial for creating derivatives with modified physicochemical properties.

Esterification and Amidation for Derivatization

Esterification: The conversion of this compound into its corresponding esters is a common derivatization strategy. The most established method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is a reversible equilibrium-controlled process where the acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.comyoutube.com To drive the reaction toward the product, an excess of the alcohol is often used, or water is removed as it is formed. chemguide.co.ukmasterorganicchemistry.com

Amidation: Direct amidation of this compound with an amine is another key derivatization reaction. This transformation is generally more challenging than esterification because amines are more basic than alcohols, leading to an acid-base reaction that forms a non-reactive carboxylate salt. To overcome this, the reaction often requires high temperatures to dehydrate the ammonium-carboxylate salt or the use of coupling agents. Alternatively, heterogeneous catalysts like niobium(V) oxide (Nb2O5) have been shown to facilitate the direct amidation of various carboxylic acids and amines by activating the carbonyl group via Lewis acid catalysis. researchgate.net

The following table illustrates potential ester and amide derivatives formed from this compound.

| Reagent (Alcohol/Amine) | Catalyst/Conditions | Product Name |

| Methanol | H₂SO₄, Heat | Methyl 2-(2H-1,3-benzodioxol-5-yl)propanoate |

| Ethanol | H₂SO₄, Heat | Ethyl 2-(2H-1,3-benzodioxol-5-yl)propanoate |

| Benzylamine | Nb₂O₅, Heat | N-benzyl-2-(2H-1,3-benzodioxol-5-yl)propanamide |

| Aniline | High Temperature | N-phenyl-2-(2H-1,3-benzodioxol-5-yl)propanamide |

Reduction Reactions to Alcohol Derivatives

The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding 2-(2H-1,3-benzodioxol-5-yl)propan-1-ol. This transformation requires strong reducing agents, as carboxylic acids are one of the more difficult-to-reduce organic functional groups.

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. The mechanism involves the transfer of a hydride ion from the AlH₄⁻ species to the carbonyl carbon of the carboxylic acid. Another powerful reducing agent capable of this transformation is borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF). Borane is generally more selective than LiAlH₄ and will not reduce certain other functional groups.

Reactivity of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole ring system, also known as the methylenedioxyphenyl group, has a distinct chemical reactivity profile governed by its electronic properties. chemicalbook.comwikipedia.org

Electrophilic Aromatic Substitution Patterns on the Benzodioxole Ring

The 1,3-benzodioxole moiety is highly activated towards electrophilic aromatic substitution (SEAr). chemicalbook.com The two oxygen atoms of the dioxole ring donate electron density to the attached benzene (B151609) ring through resonance, making it significantly more nucleophilic than benzene itself. chemicalbook.comwikipedia.org This activating effect is strong, directing incoming electrophiles primarily to the ortho and para positions relative to the oxygen atoms.

In the context of this compound, the propanoic acid substituent at the 5-position is a meta-directing deactivator. However, the powerful activating and ortho, para-directing influence of the fused dioxole ring dominates. Therefore, electrophilic substitution is expected to occur at the positions on the benzene ring that are ortho to the dioxole oxygens, which correspond to the 6- and 4-positions. Steric hindrance from the adjacent propanoic acid side chain may influence the regioselectivity between these two sites.

Common electrophilic aromatic substitution reactions are summarized in the table below.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(6-nitro-2H-1,3-benzodioxol-5-yl)propanoic acid |

| Bromination | Br₂, FeBr₃ | 2-(6-bromo-2H-1,3-benzodioxol-5-yl)propanoic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(6-acetyl-2H-1,3-benzodioxol-5-yl)propanoic acid |

Oxidative Cleavage and Stability Considerations of the Methylenedioxy Group

The methylenedioxy bridge, while generally stable, is susceptible to cleavage under specific oxidative or strongly acidic conditions, typically yielding a catechol (1,2-dihydroxybenzene) derivative. This reaction is of significant interest in metabolism studies, as cytochrome P450 enzymes can catalyze the oxidative cleavage of the methylenedioxy group. nih.gov The proposed metabolic mechanism involves monooxygenation of the methylene carbon to form a 2-hydroxy derivative, which rearranges and ultimately fragments. nih.gov

Chemically, cleavage can be achieved using strong Lewis acids such as boron trichloride (BCl₃) or boron tribromide (BBr₃). researchgate.netacs.org These reagents coordinate to the oxygen atoms, weakening the C-O bonds and facilitating the removal of the methylene unit. The presence of electron-withdrawing groups on the aromatic ring can make the methylenedioxy ring more susceptible to regioselective cleavage by nucleophiles. clockss.org For instance, reaction with sodium alkoxides in DMSO can lead to ring-opening. clockss.org

| Reagent/Condition | Product Type | Reference |

| Boron Trichloride (BCl₃) | Catechol derivative | acs.org |

| Boron Tribromide (BBr₃) | Catechol derivative | researchgate.net |

| Sodium Alkoxide (with electron-withdrawing group on ring) | Ring-opened hydroxy ether | clockss.org |

| Cytochrome P450 Enzymes | Catechol derivative (metabolism) | nih.gov |

Nucleophilic Attack Susceptibility (General Benzodioxole Reactivity)

Electron-rich aromatic systems like 1,3-benzodioxole are generally resistant to nucleophilic aromatic substitution (SNAr). libretexts.org Such reactions typically require the presence of strong electron-withdrawing groups (e.g., a nitro group) to stabilize the negatively charged intermediate (Meisenheimer complex) and a good leaving group on the ring. libretexts.org

However, the methylenedioxy bridge itself can be a site for nucleophilic attack under specific conditions. As mentioned previously, when the benzodioxole ring is substituted with a potent electron-withdrawing group, the methylene carbon becomes sufficiently electrophilic to be attacked by strong nucleophiles like alkoxides. clockss.org This results in the cleavage of one of the C-O bonds of the dioxole ring. This reactivity is distinct from a classic SNAr mechanism, as the attack does not occur on an aromatic carbon. clockss.org

Stereochemical Stability and Interconversion Pathways of this compound

The stereochemical integrity of chiral molecules is a critical aspect of their chemical behavior and, in pharmaceutical contexts, their therapeutic efficacy. For this compound, the presence of a stereocenter at the alpha-position of the carboxylic acid group gives rise to two enantiomers, (R)- and (S)-2-(2H-1,3-benzodioxol-5-yl)propanoic acid. The stability of these enantiomers and the pathways through which they might interconvert are of significant scientific interest.

The primary mechanism for the interconversion of enantiomers in 2-arylpropanoic acids, a class to which this compound belongs, is racemization through the formation of a planar enol or enolate intermediate. This process is contingent on the acidity of the proton at the chiral alpha-carbon. The removal of this proton leads to a loss of chirality in the resulting intermediate, and its subsequent reprotonation can occur from either face, leading to a mixture of both enantiomers.

The rate of this racemization is influenced by several factors, including temperature, solvent polarity, and the presence of acidic or basic catalysts. In abiotic conditions, the interconversion is typically slow in neutral media but can be significantly accelerated in the presence of acids or bases.

The electronic nature of the substituent on the aromatic ring plays a crucial role in determining the acidity of the α-proton and, consequently, the stereochemical stability. The 1,3-benzodioxole moiety in this compound is generally considered to be an electron-donating group. This is supported by the negative Hammett para-substituent constant (σp) for the analogous 3,4-methylenedioxy group. Electron-donating groups tend to decrease the acidity of the benzylic α-proton. This is because they destabilize the formation of the negatively charged enolate intermediate. A less acidic α-proton implies a higher energy barrier for enolization, and therefore, a greater stereochemical stability compared to 2-arylpropanoic acids bearing electron-withdrawing substituents.

The general mechanism for the base-catalyzed racemization of this compound can be depicted as follows:

Deprotonation: A base removes the acidic proton from the α-carbon, forming a resonance-stabilized enolate ion. This intermediate is achiral as the α-carbon becomes sp2-hybridized and planar.

Reprotonation: The enolate ion is protonated by a proton source (such as the conjugate acid of the base or the solvent). The proton can add to either face of the planar enolate with equal probability.

Outcome: This non-stereospecific protonation results in the formation of a racemic mixture of the (R)- and (S)-enantiomers.

The acid-catalyzed racemization follows a similar principle, involving the formation of a planar enol intermediate.

| Substituent on Phenyl Ring | Hammett Constant (σp) | Electronic Effect | Predicted α-Proton Acidity | Predicted Racemization Rate | Predicted Stereochemical Stability |

|---|---|---|---|---|---|

| -H (Phenyl) | 0.00 | Neutral | Baseline | Baseline | Moderate |

| -CH₃ (p-tolyl) | -0.17 | Electron-donating | Lower | Slower | Higher |

| -OCH₃ (p-methoxyphenyl) | -0.27 | Strongly electron-donating | Lower | Slower | Higher |

| -Cl (p-chlorophenyl) | +0.23 | Electron-withdrawing | Higher | Faster | Lower |

| -NO₂ (p-nitrophenyl) | +0.78 | Strongly electron-withdrawing | Higher | Faster | Lower |

| -3,4-methylenedioxy (in this compound) | -0.16 (approx.) | Electron-donating | Lower | Slower | Higher |

The data presented in the table illustrates that the electron-donating nature of the 3,4-methylenedioxy group is expected to confer a higher degree of stereochemical stability to this compound compared to its unsubstituted counterpart, 2-phenylpropanoic acid, and significantly more stability than derivatives with electron-withdrawing groups.

In biological systems, the interconversion of enantiomers of 2-arylpropanoic acids can be enzyme-mediated. This "chiral inversion" is a well-documented phenomenon for many profen drugs, where the less active (R)-enantiomer is converted to the more active (S)-enantiomer. This process typically involves the formation of a coenzyme A thioester, followed by epimerization catalyzed by an α-methylacyl-CoA racemase. While it has not been specifically studied for this compound, the potential for such a metabolic interconversion pathway exists if the compound is introduced into a biological system.

The conditions under which interconversion may occur are summarized in the following table:

| Condition | Catalyst/Mediator | Mechanism | Expected Rate for this compound |

|---|---|---|---|

| Aqueous, Neutral pH, Ambient Temperature | None (spontaneous) | Enolization | Very slow |

| Aqueous, Basic pH (e.g., NaOH solution) | Hydroxide ions | Enolate formation | Moderate to Fast (depending on temperature and base concentration) |

| Aqueous, Acidic pH (e.g., HCl solution) | Hydronium ions | Enol formation | Moderate (depending on temperature and acid concentration) |

| Elevated Temperature | Thermal energy | Enolization | Increased rate compared to ambient temperature |

| Biological System (in vivo) | Enzymes (e.g., α-methylacyl-CoA racemase) | Enzyme-catalyzed epimerization | Potential for significant interconversion |

Computational and Theoretical Investigations of 2 2h 1,3 Benzodioxol 5 Yl Propanoic Acid

Quantum Chemical Calculations: Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and predict a variety of molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it ideal for studying the geometry and stability of organic molecules.

DFT calculations are employed to perform geometry optimization, a process that finds the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For 2-(2H-1,3-benzodioxol-5-yl)propanoic acid, this involves determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. Studies on similar structures, such as 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, have shown that DFT can identify multiple stable conformers, with energy differences indicating their relative populations at equilibrium researchgate.net. The most stable conformer's geometry is often in good agreement with experimental data obtained from X-ray crystallography researchgate.net.

For the title compound, DFT would likely predict a conformation where the dioxole ring of the benzodioxole moiety adopts a slight envelope or twisted shape, a common feature in such ring systems nih.gov. The propanoic acid side chain would have several rotational degrees of freedom, leading to different conformers. The table below illustrates typical geometric parameters that would be determined through DFT calculations, based on data from related structures.

Table 1: Predicted Geometric Parameters from DFT Calculations for this compound Moiety (Note: These are representative values based on analogous structures)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (carboxyl) | ~1.21 Å |

| Bond Length | C-O (carboxyl) | ~1.35 Å |

| Bond Length | O-H (carboxyl) | ~0.97 Å |

| Bond Length | C-C (propanoic) | ~1.53 Å |

| Bond Angle | O=C-O (carboxyl) | ~124° |

| Bond Angle | C-C-C (propanoic) | ~112° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry used to explain and predict chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level corresponds to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy signifies a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity nih.gov. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO nih.govmdpi.com.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzodioxole ring system, while the LUMO would likely be distributed over the carboxylic acid group, particularly the antibonding π* orbital of the carbonyl. DFT calculations provide quantitative values for these orbital energies and the resulting energy gap, which can be used to derive other reactivity descriptors.

Table 2: Predicted Frontier Molecular Orbital Properties (Note: Values are illustrative based on similar aromatic carboxylic acids)

| Parameter | Symbol | Definition | Predicted Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.2 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.3 eV |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~ 2.65 eV |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | ~ -3.85 eV |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density, using a color scale to indicate different potential values. MEP maps are invaluable for predicting how a molecule will interact with other chemical species.

The color-coding convention is typically:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are the most likely sites for electrophilic attack.

Blue: Regions of most positive electrostatic "potential," indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or neutral potential.

For this compound, an MEP map would reveal distinct reactive regions researchgate.net. The most negative potential (red) would be concentrated around the oxygen atoms of the carboxylic acid group and the ether-like oxygens of the dioxole ring, due to their high electronegativity and lone pairs of electrons. The most positive potential (blue) would be located on the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation and interaction with bases. The aromatic hydrogens would show a lesser positive potential. This visual information helps in understanding hydrogen bonding interactions and predicting sites of chemical reactions researchgate.net.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) for Structural Elucidation

Computational methods, particularly DFT, can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation and analysis.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. The accuracy of these predictions has been shown to be very high, often with deviations of less than 0.2 ppm for 1H and 1.2 ppm for 13C when appropriate computational models are used d-nb.info. This is invaluable for assigning peaks in experimental spectra and confirming the structure of newly synthesized compounds mdpi.com.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. By comparing the calculated spectrum with the experimental one, specific vibrational modes (e.g., C=O stretch, O-H stretch, C-O stretch) can be assigned to the observed absorption bands. Computational studies on related propanoic acid derivatives have demonstrated a good correlation between calculated harmonic vibrations and experimental IR data researchgate.net.

Table 3: Predicted vs. Representative Experimental IR Frequencies (Note: Experimental values are typical for the functional groups listed)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3450 (dimer) | 2500-3300 (broad) |

| C-H Stretch | Aromatic | ~3050 | 3000-3100 |

| C-H Stretch | Aliphatic | ~2950 | 2850-3000 |

| C=O Stretch | Carboxylic Acid | ~1720 | 1700-1725 |

| C=C Stretch | Aromatic Ring | ~1600, 1480 | 1450-1600 |

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior. MD simulations use classical mechanics to calculate the motion of atoms in a molecule over time, offering insights into its flexibility, conformational changes, and interactions with its environment (e.g., solvent molecules).

For this compound, an MD simulation could:

Explore the full conformational landscape of the flexible propanoic acid side chain, revealing how it rotates and folds over time.

Simulate the interaction of the molecule with water molecules, showing how the polar carboxylic acid group forms hydrogen bonds and how the less polar benzodioxole moiety interacts with the solvent.

Provide information on the stability of different conformers in a solution environment, complementing the gas-phase calculations from DFT.

Simulations on similar systems, such as fatty acid binding proteins with their ligands, demonstrate that MD is crucial for understanding the flexibility and dynamic interactions that govern molecular recognition and function nih.gov.

In Silico Screening and Ligand-Protein Interaction Modeling for Potential Biological Targets

In silico methods are instrumental in modern drug discovery for identifying potential biological targets for a given molecule and predicting how it might interact with them.

In Silico Screening: This involves using computational databases and algorithms to "fish" for potential protein targets for a molecule mdpi.com. Techniques like inverse virtual screening take the structure of the small molecule (the ligand) and screen it against a library of known protein structures to identify those with which it is most likely to bind frontiersin.org. This can generate hypotheses about the molecule's mechanism of action.

Ligand-Protein Interaction Modeling (Molecular Docking): Once a potential protein target is identified, molecular docking is used to predict the preferred orientation of the ligand when bound to the protein's active site. This process generates a binding score, which estimates the binding affinity, and provides a detailed 3D model of the ligand-protein complex. This model reveals specific interactions, such as:

Hydrogen bonds (e.g., between the carboxylic acid group and polar amino acid residues).

Hydrophobic interactions (e.g., between the benzodioxole ring and nonpolar residues).

π-π stacking between the aromatic ring and residues like phenylalanine or tyrosine.

Studies on various propionic acid derivatives have successfully used molecular docking to highlight binding modes toward specific enzymes, guiding the development of more potent inhibitors dergipark.org.trsoton.ac.uk. For this compound, this approach could identify potential enzyme targets and provide a rational basis for its potential biological activity.

Metabolic Studies and Biotransformation Pathways of Benzodioxole Containing Compounds

Cytochrome P450-Mediated Metabolism of the 1,3-Benzodioxole (B145889) System

The 1,3-benzodioxole (or methylenedioxyphenyl) group is a well-known substrate and modulator of the cytochrome P450 (CYP450) enzyme system, a superfamily of heme-containing monooxygenases that play a central role in drug metabolism. The interaction of the 1,3-benzodioxole ring with CYP450 enzymes can lead to significant alterations in their catalytic activity.

A key metabolic pathway for 1,3-benzodioxole derivatives involves the CYP450-catalyzed oxidation of the methylene bridge. This process can lead to the formation of a highly reactive electrophilic carbene intermediate wikipedia.orgresearchgate.net. This carbene is capable of forming a stable, yet often reversible, covalent bond with the ferrous (Fe²⁺) heme iron of the CYP450 enzyme, resulting in the formation of a metabolic-intermediate (MI) complex wikipedia.orgresearchgate.netresearchgate.netnih.gov.

The formation of this MI complex effectively sequesters the enzyme, rendering it catalytically inactive. This mechanism-based inhibition can lead to a decrease in the metabolism of other co-administered drugs that are substrates for the same CYP450 isoform, potentially causing drug-drug interactions nih.govnih.gov. The stability of the carbene-iron complex can vary depending on the specific CYP450 isoform and the structure of the benzodioxole compound researchgate.net. While this interaction is a form of noncompetitive inhibition, some benzodioxole compounds can also act as competitive inhibitors by directly binding to the active site of the enzyme wikipedia.org.

Table 1: Key Events in CYP450 Inhibition by 1,3-Benzodioxole Derivatives

| Step | Description | Consequence |

| 1. Binding | The 1,3-benzodioxole compound binds to the active site of a CYP450 enzyme. | Initial interaction, may involve competitive inhibition. |

| 2. Oxidation | The methylene bridge of the benzodioxole ring is oxidized by the activated heme-oxygen species of the CYP450. | Formation of a reactive intermediate. |

| 3. Carbene Formation | A carbene intermediate is generated from the oxidized methylene bridge. | A highly reactive species is formed. |

| 4. MI Complex Formation | The carbene covalently binds to the ferrous heme iron of the CYP450 enzyme. | Formation of a stable metabolic-intermediate complex. |

| 5. Enzyme Inhibition | The catalytic activity of the CYP450 enzyme is inhibited. | Reduced metabolism of other substrates, potential for drug-drug interactions. |

Another significant metabolic fate of the 1,3-benzodioxole ring is oxidative demethylenation, which involves the cleavage of the methylenedioxy bridge. This biotransformation is also mediated by CYP450 enzymes and results in the formation of a catechol metabolite researchgate.nettandfonline.com. The proposed mechanism for this reaction involves an initial monooxygenation of the methylene carbon to form a 2-hydroxy derivative. This unstable intermediate can then rearrange to form a 2-hydroxyphenyl formate, which subsequently hydrolyzes to yield the catechol and formate or carbon monoxide nih.gov. The formation of catechols is a critical step as these dihydroxylated compounds can undergo further oxidation to form reactive ortho-quinones, which have been associated with potential toxicity researchgate.net.

Phase I and Phase II Metabolic Transformations of the Propanoic Acid Moiety

The propanoic acid side chain of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid is also subject to extensive metabolism, primarily through Phase I oxidation reactions and Phase II conjugation reactions. These transformations generally aim to increase the water solubility of the compound, facilitating its excretion from the body drughunter.com.

Phase I metabolism of alkyl side chains, such as the propanoic acid moiety, frequently involves hydroxylation catalyzed by CYP450 enzymes nih.gov. This can occur at various positions on the alkyl chain. For a propanoic acid side chain, hydroxylation can lead to the formation of primary or secondary alcohols. These hydroxylated metabolites can then undergo further oxidation. For instance, a primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid, a process known as carboxylation nih.gov. This metabolic route can result in the formation of dicarboxylic acid metabolites.

The carboxylic acid group of the propanoic acid moiety is a primary target for Phase II conjugation reactions. The two most common conjugation pathways for carboxylic acids are glucuronidation and sulfation drughunter.comuomus.edu.iqnih.govyoutube.com.

Glucuronidation is a major metabolic pathway for many drugs containing a carboxylic acid functional group uomus.edu.iqnih.govnih.gov. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid, forming an acyl glucuronide nih.govacs.orghyphadiscovery.comresearchgate.net. Acyl glucuronides are generally more water-soluble and are readily excreted in urine and bile uomus.edu.iq. However, some acyl glucuronides can be chemically reactive and have been implicated in idiosyncratic drug toxicities through covalent binding to proteins nih.govnih.govhyphadiscovery.comresearchgate.net.

Sulfation , catalyzed by sulfotransferases (SULTs), is another important Phase II conjugation pathway elsevierpure.comgrantome.com. This process involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the drug molecule jove.com. While sulfation is a common pathway for phenols and alcohols, it can also occur with carboxylic acids, although generally to a lesser extent than glucuronidation nih.govjove.com. The resulting sulfate conjugates are highly water-soluble and are typically pharmacologically inactive and readily excreted uomus.edu.iqjove.com.

Table 2: Phase II Conjugation of the Propanoic Acid Moiety

| Conjugation Pathway | Enzyme Family | Cofactor | Resulting Metabolite | Key Characteristics |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Uridine 5'-diphospho-glucuronic acid (UDPGA) | Acyl glucuronide | Major pathway, increases water solubility, can be reactive. uomus.edu.iqnih.govnih.govhyphadiscovery.comresearchgate.net |

| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Sulfate conjugate | Increases water solubility, generally inactive and readily excreted. uomus.edu.iqelsevierpure.comgrantome.comjove.com |

Theoretical Prediction and Identification of Potential Metabolites

In modern drug discovery and development, computational or in silico methods are increasingly used to predict the metabolic fate of new chemical entities nih.govnih.govcam.ac.ukfrontiersin.orgresearchgate.net. These predictive models utilize various approaches, including rule-based systems that codify known metabolic reactions and machine learning algorithms trained on large datasets of metabolic transformations nih.govfrontiersin.org.

For a compound like this compound, these tools can predict a range of potential metabolites. For the 1,3-benzodioxole moiety, predictions would likely include catechol formation via oxidative demethylenation. For the propanoic acid side chain, predictions would encompass hydroxylation at different positions and subsequent oxidation to dicarboxylic acids, as well as the formation of glucuronide and sulfate conjugates.

The identification and structural elucidation of these predicted metabolites are then typically confirmed through in vitro experiments using systems such as liver microsomes or hepatocytes, followed by analysis with advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Q & A

Q. What are the recommended synthetic routes for 2-(2H-1,3-benzodioxol-5-yl)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling benzodioxole derivatives with propanoic acid precursors. Key steps include:

- Precursor Selection : Use 1,3-benzodioxol-5-yl building blocks (e.g., via Suzuki-Miyaura coupling or nucleophilic substitution) .

- Reaction Optimization : Control temperature (e.g., 60–80°C for ester hydrolysis) and pH (acidic conditions for carboxylate formation). Purification via recrystallization or column chromatography ensures >95% purity .

- Scalability : Pilot-scale reactions may employ continuous flow reactors to enhance yield and reduce byproducts .

Q. How can researchers ensure accurate analytical characterization of this compound?

Methodological Answer:

- Structural Confirmation : Use NMR (¹H/¹³C) to verify the benzodioxole ring (δ 5.9–6.1 ppm for methylenedioxy protons) and propanoic acid chain (δ 2.5–3.0 ppm for CH₂ groups) .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm; retention time comparison against commercial standards is critical .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 209.08 for C₁₀H₁₀O₄) .

Q. What strategies address solubility challenges in aqueous and organic solvents?

Methodological Answer:

- Co-Solvent Systems : Use DMSO or ethanol (10–20% v/v) for aqueous buffers. For organic phases, dimethylformamide (DMF) enhances solubility .

- pH Adjustment : Ionize the carboxylic acid group (pKa ~4.5) by adjusting pH >6.0 to improve aqueous solubility .

- Lyophilization : Pre-treat the compound for storage and reconstitute in optimized solvent mixtures .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

- Exposure Response : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound in vitro?

Methodological Answer:

- Antimicrobial Assays : Perform broth microdilution (MIC/MBC) against Gram-positive/negative strains. Use positive controls (e.g., ampicillin) and solvent controls .

- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values. Validate with ATP-based viability assays .

- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2), leveraging PubChem 3D conformers .

Q. What mechanistic studies elucidate the compound’s reactivity in organic synthesis?

Methodological Answer:

- Electrophilic Substitution : Probe the benzodioxole ring’s electron-rich aromatic system via nitration or bromination. Monitor regioselectivity via LC-MS .

- Decarboxylation Kinetics : Thermogravimetric analysis (TGA) under inert atmospheres to study CO₂ release at 150–200°C .

- Cross-Coupling Reactions : Test palladium-catalyzed couplings (e.g., Heck or Sonogashira) to functionalize the propanoic acid chain .

Q. How can computational modeling guide the design of derivatives?

Methodological Answer:

- DFT Calculations : Use Gaussian09 to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions .

- ADMET Profiling : Predict pharmacokinetics (e.g., logP, bioavailability) with SwissADME. Prioritize derivatives with lower hepatotoxicity .

- QSAR Modeling : Develop regression models linking structural descriptors (e.g., polar surface area) to bioactivity data .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, solvent batch) across labs .

- Meta-Analysis : Compare datasets from PubChem BioAssay (AID 743255) and ChEMBL, adjusting for false positives via Benjamini-Hochberg correction .

- Orthogonal Validation : Confirm antimicrobial activity with agar diffusion assays if broth dilution results are inconsistent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.